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Compound of Interest

Compound Name:
5-Azaspiro[2.5]octan-8-one

hydrochloride

CAS No.: 1780166-60-0

Cat. No.: B3040243

Get Quote

Executive Summary
5-Azaspiro[2.5]octan-8-one hydrochloride (CAS: 1780166-60-0 for HCl salt; 143306-64-3 for

N-Boc derivative) is a privileged spirocyclic building block. Its rigid spiro[2.5]octane geometry

restricts the conformational flexibility of the piperidine ring, enhancing binding affinity and

metabolic stability in drug candidates. This guide provides a scalable, industrial-standard

protocol for its synthesis, focusing on the alkylation-decarboxylation strategy, which offers

superior yield and impurity control compared to carbene-mediated (Kulinkovich) routes.

Retrosynthetic Analysis
To design a self-validating synthetic route, we disconnect the spiro-cyclopropane ring at the

quaternary center.

Target: 5-Azaspiro[2.5]octan-8-one (3-spirocyclopropyl-4-piperidone).

Disconnection: The C3 spiro-carbon suggests a double alkylation of an active methylene

group.
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Precursor: A

-keto ester, specifically Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. The benzyl group
serves as a robust orthogonal protecting group that withstands the basic alkylation
conditions and acidic decarboxylation, to be removed only in the final step.

5-Azaspiro[2.5]octan-8-one HCl
(Target)N-Benzyl-5-azaspiro[2.5]octan-8-one

Hydrogenolysis
(H2, Pd/C)Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

(Beta-Keto Ester)

1. Alkylation (BrCH2CH2Br)
2. DecarboxylationN-Benzyl-4-piperidone

+ Diethyl Carbonate
Claisen Condensation

Click to download full resolution via product page

Caption: Retrosynthetic logic flow from target to commercially available starting materials.

Synthetic Route: Alkylation-Decarboxylation
Strategy
This route is preferred for its scalability and the avoidance of hazardous carbenoids.

Step 1: Spiro-Cyclization (Double Alkylation)
The active methylene at the C3 position of the piperidine ring is alkylated using 1,2-

dibromoethane.

Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, 1,2-Dibromoethane, Potassium

Carbonate (

).

Solvent: Acetone or DMF (Polar aprotic solvents enhance the nucleophilicity of the enolate).

Mechanism:

Base deprotonates the acidic C3 proton (

to both ketone and ester).

attack on 1,2-dibromoethane.
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Second deprotonation at C3.

Intramolecular

cyclization to close the cyclopropane ring.

Step 2: Hydrolysis and Decarboxylation
The ester group, necessary for activating the C3 position, is now superfluous and must be

removed.

Reagents: 6N HCl or NaOH followed by HCl.

Conditions: Reflux.[1]

Mechanism: Acid-catalyzed hydrolysis of the ester to the

-keto acid, which spontaneously decarboxylates upon heating to release

and form the ketone.

Step 3: N-Debenzylation and Salt Formation
The benzyl group is removed to yield the secondary amine, which is immediately trapped as

the hydrochloride salt to ensure stability.

Reagents: Hydrogen gas (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">

), 10% Pd/C catalyst.

Solvent: Methanol or Ethanol with catalytic HCl.

Product: 5-Azaspiro[2.5]octan-8-one hydrochloride.[2][3][4]

Detailed Experimental Protocol
Materials & Equipment[5]
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Reactants: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equiv), 1,2-Dibromoethane (1.2

equiv),

(2.5 equiv).

Solvents: Acetone (Reagent Grade), Methanol, Ethyl Acetate.

Catalyst: 10% Pd/C (50% wet).

Workflow Diagram
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Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Step 1: Cyclization
+ 1,2-Dibromoethane, K2CO3

Reflux in Acetone (16h)

Filter salts -> Concentrate -> Extract (EtOAc)

Step 2: Decarboxylation
+ 6N HCl, Reflux (4h)

Basify (NaOH) -> Extract -> Dry -> Concentrate
Yields: N-Benzyl-5-azaspiro[2.5]octan-8-one

Step 3: Hydrogenolysis
+ H2 (1 atm), Pd/C, MeOH/HCl

Final Product: 5-Azaspiro[2.5]octan-8-one HCl
White Solid

Click to download full resolution via product page

Caption: Step-by-step synthetic workflow for 5-Azaspiro[2.5]octan-8-one hydrochloride.

Step-by-Step Procedure
Phase 1: Synthesis of N-Benzyl-5-azaspiro[2.5]octan-8-one
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Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux

condenser, add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (26.1 g, 100 mmol) and

Acetone (250 mL).

Add Base: Add anhydrous Potassium Carbonate (

, 34.5 g, 250 mmol) in a single portion.

Add Alkylating Agent: Add 1,2-Dibromoethane (10.3 mL, 120 mmol) dropwise over 15

minutes. Caution: 1,2-Dibromoethane is a carcinogen; use a fume hood.

Reflux: Heat the mixture to vigorous reflux (

) for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting
beta-keto ester.

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess

). Concentrate the filtrate under reduced pressure.

Decarboxylation: Dissolve the oily residue in 6N HCl (100 mL). Heat to reflux (

) for 4–6 hours. Evolution of

gas will be observed.

Isolation: Cool the solution in an ice bath. Basify carefully with 50% NaOH solution to pH >

10. Extract with Ethyl Acetate (3 x 100 mL).[5] Wash combined organics with brine, dry over

, and concentrate to yield crude N-benzyl-5-azaspiro[2.5]octan-8-one (approx. yield 75-85%).

Phase 2: Deprotection to Hydrochloride Salt
Charge: Dissolve the crude N-benzyl intermediate (10 g) in Methanol (100 mL).

Catalyst: Add 10% Pd/C (1.0 g, 50% water wet).
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Acidification: Add concentrated HCl (1.1 equiv relative to amine) to ensure the product forms

the salt and to activate the catalyst.

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr

shaker) at room temperature for 12 hours.

Filtration: Filter the catalyst through a pad of Celite. Caution: Spent Pd/C is pyrophoric; keep

wet.

Crystallization: Concentrate the filtrate to near dryness. Add Diethyl Ether or Acetone to

induce crystallization. Filter the white solid and dry under vacuum.

Yield: ~90% for this step.[6][7]

Appearance: White to off-white crystalline solid.

Critical Process Parameters (CPPs) & Data
Parameter Specification Rationale

Reaction Temp (Step 1) (Reflux)

Essential for the second

alkylation (ring closure) which

is slower than the first.

Stoichiometry (Base) equiv

Neutralizes HBr generated (2

moles per mole of product) +

excess for driving equilibrium.

Decarboxylation pH Acidic (< 1)

Ensures complete hydrolysis of

the ester and facilitates

loss.

Hydrogenation pH Acidic

Prevents poisoning of Pd

catalyst by free amines and

directly yields the stable HCl

salt.

Characterization Data (Expected)
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1H NMR (DMSO-d6, 400 MHz):

9.4 (br s, 2H,

), 3.40-3.20 (m, 4H,

), 2.60 (t, 2H,

), 1.10 (m, 2H, cyclopropane), 0.85 (m, 2H, cyclopropane).

13C NMR: Carbonyl signal at ~205 ppm; Spiro quaternary carbon at ~30 ppm; Cyclopropane

at ~10-15 ppm.

Mass Spectrometry (ESI): m/z calculated for

: 126.09; Found: 126.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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